molecular formula C10H8ClNO2 B3370864 3-(4-Chlorophenyl)-2-cyanopropionic Acid CAS No. 55502-59-5

3-(4-Chlorophenyl)-2-cyanopropionic Acid

Cat. No.: B3370864
CAS No.: 55502-59-5
M. Wt: 209.63 g/mol
InChI Key: LGWFQRXQEDZFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “3-(4-Chlorophenyl)-2-cyanopropionic Acid” belong to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like saponification and hydrazinolysis . The specific methods can vary depending on the desired properties and the starting materials .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray crystallography . This allows for the determination of the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the conditions and the presence of other chemicals . Typically, this analysis is done in a laboratory setting.


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density can be determined using various laboratory techniques . For example, the melting point can be determined using a melting point apparatus .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological system in which they are acting . Some similar compounds are known to inhibit the proliferation of certain cells .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties . Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-cyanopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFQRXQEDZFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285313
Record name 4-Chloro-α-cyanobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-59-5
Record name 4-Chloro-α-cyanobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55502-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-cyanobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-2-cyanopropionic Acid
Reactant of Route 2
3-(4-Chlorophenyl)-2-cyanopropionic Acid
Reactant of Route 3
3-(4-Chlorophenyl)-2-cyanopropionic Acid
Reactant of Route 4
3-(4-Chlorophenyl)-2-cyanopropionic Acid
Reactant of Route 5
3-(4-Chlorophenyl)-2-cyanopropionic Acid
Reactant of Route 6
3-(4-Chlorophenyl)-2-cyanopropionic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.